![molecular formula C12H11NO2 B6359089 3-Hydroxy-2-(4-methoxyphenyl)pyridine, 95% CAS No. 36726-85-9](/img/structure/B6359089.png)
3-Hydroxy-2-(4-methoxyphenyl)pyridine, 95%
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Overview
Description
3-Hydroxy-2-(4-methoxyphenyl)pyridine is a chemical compound with the molecular weight of 201.22 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used in various chemical reactions and has potential applications in pharmaceuticals .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)pyridine can be achieved through various methods. One such method involves the preparation of 3-hydroxypyridine by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-(4-methoxyphenyl)pyridine consists of a pyridine ring attached to a methoxyphenyl group . The InChI code for this compound is 1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)12-11(14)3-2-8-13-12/h2-8,14H,1H3 .
Chemical Reactions Analysis
3-Hydroxy-2-(4-methoxyphenyl)pyridine can participate in various chemical reactions. For instance, it can undergo cross-coupling reactions with aryl bromides to form biaryl building blocks . It can also undergo reductive alkylation with formaldehyde and sodium cyanoborohydride .
Scientific Research Applications
Fluorescent Probe for Aluminum Detection
3-Hydroxy-2-(4-methoxyphenyl)pyridine has been synthesized as a simple synchronous fluorescent chemosensor for the selective analysis of Al³⁺ . When Al³⁺ is added, 3-Hydroxy-2-(4-methoxyphenyl)pyridine displays a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity . This forms the basis for its sensitive detection of Al³⁺ in real water samples .
Catalyst in Chemical Reactions
3-Hydroxy-2-(4-methoxyphenyl)pyridine can be used as a catalyst in various chemical reactions . Although the specific reactions it catalyzes are not mentioned in the source, catalysts generally speed up chemical reactions by reducing the energy barrier of the reaction, making it easier for the reaction to occur.
Acylation of Esters
3-Hydroxy-2-(4-methoxyphenyl)pyridine could potentially be used in the acylation of esters . Again, while the source does not explicitly mention this compound, its structural similarity to other compounds used in these reactions suggests this potential application.
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)12-11(14)3-2-8-13-12/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYUYXUOBRWERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357115 |
Source
|
Record name | 2-(4-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pyridin-3-ol | |
CAS RN |
36726-85-9 |
Source
|
Record name | 2-(4-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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